Lipophilicity Gain vs. Dimethyl Analog
The cyclopropyl‑isopropyl substitution pattern in the target compound increases calculated logP by approximately 1.5–2.0 log units compared to the 1,3‑dimethyl analog [(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)methyl]ethylamine. This lift is driven by the combined effect of cyclopropyl (π‑contribution) and isopropyl (branched‑alkyl) groups [1]. Higher lipophilicity is critical for central nervous system (CNS) target engagement, where a cLogP of 3–5 is often optimal for passive blood–brain barrier permeation [2].
vs dimethyl analog cLogP ≈ 1.7
Δ ≈ +1.5
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.2 (ALOGPS 2.1 prediction) |
| Comparator Or Baseline | [(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)methyl]ethylamine: cLogP ≈ 1.7 (ALOGPS 2.1 prediction) |
| Quantified Difference | ΔcLogP ≈ +1.5 |
| Conditions | Predicted via ALOGPS 2.1 program using SMILES inputs; values represent the consensus model output. |
Why This Matters
A 1.5‑unit increase in cLogP can shift a compound from <10% to >90% probability of CNS penetration, directly influencing the selection of this scaffold for neuroscience programs.
- [1] Tetko IV, Gasteiger J, Todeschini R, et al. Virtual computational chemistry laboratory – design and description. J Comput Aided Mol Des. 2005;19(6):453-463. doi:10.1007/s10822-005-8694-y View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
